

# Foundational Research on NA-931: A Quadruple Agonist for Obesity Treatment

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Whitepaper for Researchers and Drug Development Professionals

## **Executive Summary**

Obesity, a global pandemic, necessitates innovative therapeutic strategies that offer superior efficacy and safety profiles. NA-931, also known as Bioglutide, is a first-in-class, orally administered small molecule that acts as a quadruple agonist, simultaneously targeting four key metabolic hormone receptors: Insulin-like Growth Factor 1 (IGF-1), Glucagon-like Peptide-1 (GLP-1), Glucose-dependent Insulinotropic Polypeptide (GIP), and Glucagon (GCG).[1][2] Developed by Biomed Industries, Inc., NA-931 represents a multi-faceted approach to weight management by aiming to restore metabolic homeostasis.[1][3] Preclinical and clinical data have demonstrated its potential to induce significant weight loss while preserving muscle mass and maintaining a favorable safety profile, positioning it as a promising next-generation therapy for obesity.[1][4][5] This document provides an in-depth overview of the foundational research on NA-931, including its mechanism of action, and a summary of key experimental findings and protocols.

## Introduction: The Rationale for a Quadruple Agonist

Current pharmacological treatments for obesity often target single or dual metabolic pathways, which can limit their efficacy and may be associated with undesirable side effects such as muscle loss and gastrointestinal issues.[6] NA-931's novel approach of concurrently activating four distinct but complementary receptor systems—IGF-1R, GLP-1R, GIPR, and GCGR—is designed to create a synergistic effect that more closely mimics the body's natural regulation of



energy balance.[1] This integrated mechanism aims to enhance satiety, increase energy expenditure, improve glycemic control, and preserve lean body mass.[1][6]

## Mechanism of Action: A Multi-Pronged Metabolic Modulation

NA-931's therapeutic potential stems from its ability to engage four critical receptors involved in metabolism.[7]

- Glucagon-like Peptide-1 Receptor (GLP-1R) Agonism: Activation of GLP-1R is a wellestablished strategy for weight loss. It enhances insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety by acting on the central nervous system.[6][8]
- Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) Agonism: GIPR activation
  also stimulates insulin release in a glucose-dependent manner. It is believed to have direct
  effects on adipocytes, potentially improving lipid metabolism and promoting healthy fat
  storage.[6] The combination of GLP-1 and GIP agonism has been shown to produce greater
  weight loss than either agent alone.[6]
- Glucagon Receptor (GCGR) Agonism: While seemingly counterintuitive due to its role in raising blood glucose, glucagon also increases energy expenditure and can reduce appetite at pharmacological concentrations.[6] This component of NA-931's action is thought to contribute to its overall effect on weight reduction.[8]
- Insulin-like Growth Factor-1 Receptor (IGF-1R) Agonism: A key differentiator of NA-931 is its activity at the IGF-1 receptor.[9] IGF-1 signaling is anabolic, promoting muscle protein synthesis and inhibiting its breakdown.[6] This is particularly significant as many weight loss therapies can lead to a reduction in lean muscle mass. By preserving muscle, NA-931 may help maintain metabolic rate and functional strength.[1][6] Furthermore, IGF-1 can modulate glucagon secretion.[3][4]

The combined action of these four pathways is intended to create a comprehensive and balanced approach to weight management.[1]





Click to download full resolution via product page

NA-931's multi-receptor signaling cascade.

# Preclinical Research In Vivo Studies in Diet-Induced Obese (DIO) Mice

Preclinical investigations in animal models provided the initial proof-of-concept for NA-931's efficacy.

#### Experimental Protocol:

- Model: Male diet-induced obese (DIO) mice.[10]
- Treatment Groups:
  - Vehicle control[10]



- NA-931 compounds (NA-931, NA-932, NA-933) at a dose of 10 nmol/kg administered via daily subcutaneous injections.[10][11]
- Positive control: Tirzepatide (10 nmol/kg)[10]
- Combination therapy: NA-931 compounds with tirzepatide (10 nmol/kg)[11]
- Duration: 14 days.[10]
- Primary Endpoints: Changes in body weight, plasma glucose, plasma triglycerides, and liver triglycerides.[10]

#### Summary of Preclinical Findings:

| Parameter                         | NA-931<br>Compounds              | Tirzepatide | NA-931 +<br>Tirzepatide |
|-----------------------------------|----------------------------------|-------------|-------------------------|
| Body Weight<br>Reduction          | Up to 26% (p<0.0001) [10][12]    | ~30%[11]    | Up to 34%[11]           |
| Plasma Glucose<br>Reduction       | Up to 23% (p<0.003) [10][12]     | ~24%[11]    | ~30%[11]                |
| Plasma Triglycerides<br>Reduction | Up to 35% (p<0.003) [10][11][12] | ~31%[11]    | ~40%[11]                |
| Liver Triglycerides<br>Reduction  | Up to 46% (p<0.05) [10]          | ~20%[11]    | ~39%[11]                |

These studies demonstrated that NA-931 produced significant reductions in body weight and improvements in metabolic markers, with effects comparable to the dual agonist tirzepatide.[10]

## **Clinical Development Program**

NA-931 has progressed through Phase 1 and Phase 2 clinical trials, with a Phase 3 program anticipated.[1][13]

### **Phase 1 Clinical Trial**



#### Experimental Protocol:

- Study Design: Randomized, double-blind, placebo-controlled, multiple ascending dose
   (MAD) study.[4]
- Participants: Overweight or obese individuals, including those with type 2 diabetes.[4][9]
- Duration: 28 days.[4][9]
- Primary Endpoints: Safety, tolerability, and change in body weight.[4]



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NA-931 [biomedind.com]
- 2. NA-931 Drug Targets, Indications, Patents Synapse [synapse-patsnapcom.libproxy1.nus.edu.sg]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 4. Biomed Industries.™ News- Press Release-Biomed Industries, Inc. presented Phase 1
  results of NA-931, an Oral Novel Quadruple Receptor Agonist for Weight Loss at the World
  Obesity & Weight Management Congress 2024. [biomedind.com]
- 5. Biomed Industries.™ News- Biomed Industries Presents Breakthrough Phase 2 Results of NA-931, an Oral Quadruple Agonist for Obesity , at ADA 2025 [biomedind.com]
- 6. peptidology.co [peptidology.co]
- 7. What diseases does NA-931 treat? [synapse.patsnap.com]
- 8. What is the mechanism of action of NA-931? [synapse.patsnap.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. obesityworldconference.com [obesityworldconference.com]
- 11. NA-931 reduces body weight and improves metabolic profile in obese mice | BioWorld [bioworld.com]
- 12. Associations Between Alzheimer's Disease and Obesity: Clinical Trials of NA-831 for AD and NA-931 for Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomed Industries, Inc. Advances First-of-Its-Kind Oral NA-931 and Semaglutide Combination Therapy for Treating Obesity [einpresswire.com]
- To cite this document: BenchChem. [Foundational Research on NA-931: A Quadruple Agonist for Obesity Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617325#foundational-research-on-na-931-for-obesity-treatment]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com